tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
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Overview
Description
tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate: is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the use of tert-butyl esters and azabicyclic precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets .
Industry: The compound is also used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism by which tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
- tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Comparison: Compared to similar compounds, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is unique due to its specific stereochemistry and functional groups.
Properties
IUPAC Name |
tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYFKYIEKHZOA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C=CCC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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